molecular formula C6H10O2 B13831902 Ethyl Cyclopropylcarboxylate-d5 (Major)

Ethyl Cyclopropylcarboxylate-d5 (Major)

Cat. No.: B13831902
M. Wt: 119.17 g/mol
InChI Key: LDDOSDVZPSGLFZ-ZDGANNJSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Cyclopropylcarboxylate-d5 (Major) involves the deuteration of ethyl cyclopropylcarboxylate. The process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of Ethyl Cyclopropylcarboxylate-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

Ethyl Cyclopropylcarboxylate-d5 (Major) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl Cyclopropylcarboxylate-d5 (Major) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 (Major) primarily involves its role as a stable isotope-labeled compound. The incorporation of deuterium atoms allows researchers to trace the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl Cyclopropylcarboxylate-d5 (Major) is unique due to its high level of deuterium incorporation, which provides enhanced stability and allows for more precise tracing in research applications. Its stable isotope labeling makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and metabolic pathways .

Properties

Molecular Formula

C6H10O2

Molecular Weight

119.17 g/mol

IUPAC Name

ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate

InChI

InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D

InChI Key

LDDOSDVZPSGLFZ-ZDGANNJSSA-N

Isomeric SMILES

[2H]C1(C(C1([2H])C(=O)OCC)([2H])[2H])[2H]

Canonical SMILES

CCOC(=O)C1CC1

Origin of Product

United States

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